BENGHE Foundational & Exploratory

Check Availability & Pricing

2-chloro-N-(2-furylmethyl)acetamide
spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-chloro-N-(2-
Compound Name: _
furylmethyl)acetamide

cat. No.: B1580711

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(2-
furylmethyl)acetamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-
chloro-N-(2-furylmethyl)acetamide (CAS No: 40914-13-4), a molecule of interest in synthetic
and medicinal chemistry.[1][2][3] As researchers and drug development professionals, a
precise understanding of a molecule's structure is paramount. Spectroscopic techniques such
as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS) are the cornerstones of molecular structure elucidation.

This document moves beyond a simple listing of data. It is designed to provide a field-proven
perspective on why specific spectroscopic signatures appear and how to interpret them,
reflecting the expertise gained from extensive laboratory experience. The protocols described
herein are robust and include self-validating steps, ensuring the generation of trustworthy and
reproducible data.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, we must first understand the molecule's constituent
parts. 2-chloro-N-(2-furylmethyl)acetamide possesses several key structural features: a
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furan ring, a secondary amide linkage, and an alkyl chloride moiety. Each of these functional
groups will give rise to characteristic signals in the various spectra.

Molecular Structure of 2-chloro-N-(2-furylmethyl)acetamide

Caption: Numbered structure of 2-chloro-N-(2-furylmethyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an
organic molecule.[4] For 2-chloro-N-(2-furylmethyl)acetamide, both *H and 3C NMR provide
unambiguous evidence for its structure.

'H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show five distinct signals. The choice of a deuterated
solvent like chloroform-d (CDCIs) is standard for such compounds due to its excellent
dissolving power and minimal signal overlap.[5]

Table 1: Predicted *H NMR Data for 2-chloro-N-(2-furylmethyl)acetamide (in CDClIs)
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Predicted Coupling
Assignment Chemical Shift  Multiplicity Integration Constant (J,
(3, ppm) Hz)
Amide NH 6.5-7.5 Broad Singlet 1H -
Doublet of J4,3=1.8,J42=
Furan H4 73-74 1H
doublets 0.8
Doublet of J2,3=3.2,J24=
Furan H2 6.3-6.4 1H
doublets 0.8
Doublet of J3,2=3.2,J34=
Furan H3 6.2-6.3 1H
doublets 1.8
Methylene CH2-
N 45-4.6 Doublet 2H J=5.8
Methylene CH2- )
41-4.2 Singlet 2H -

Cl

Expert Insights:

o Amide Proton (NH): This proton's chemical shift is highly variable and often appears as a
broad signal due to moderate-speed chemical exchange and quadrupolar coupling with the
nitrogen atom. Its integration value of 1H is key to its identification.

e Furan Protons (H2, H3, H4): These three protons form a characteristic splitting pattern. H4 is
the most deshielded due to its proximity to the oxygen atom. The coupling constants are
typical for a 2-substituted furan ring.[4]

o Methylene Protons (C5H2): These protons are adjacent to the amide nitrogen and the furan
ring. They appear as a doublet due to coupling with the amide (NH) proton. This coupling
can sometimes be lost due to proton exchange, resulting in a singlet.

o Methylene Protons (C6H2): These protons are adjacent to the electron-withdrawing chlorine
atom and the carbonyl group, shifting them downfield to ~4.1 ppm. They are expected to be
a sharp singlet as there are no adjacent protons to couple with.
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3C NMR Spectroscopy Analysis

The 3C NMR spectrum provides a count of the unique carbon environments in the molecule.
For this compound, seven distinct carbon signals are expected.

Table 2: 13C NMR Data for 2-chloro-N-(2-furylmethyl)acetamide

Assignment Chemical Shift (6, ppm)
Carbonyl (C=0) ~166

Furan C1 ~150

Furan C4 ~143

Furan C2 ~111

Furan C3 ~108

CH2-ClI ~43

CH2-N ~36

Source: Data is based on typical values for similar functional groups and available database
information.[1]

Expert Insights:

o Causality of Chemical Shifts: The carbonyl carbon (C7) is the most deshielded (~166 ppm)
due to the double bond to oxygen. The furan carbons have characteristic shifts, with C1 and
C4 (adjacent to oxygen) being the most downfield within the ring system.[4] The aliphatic
carbons, C6 and C5, appear furthest upfield, with the C6 attached to the electronegative
chlorine atom appearing further downfield than the C5 attached to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The
analysis of 2-chloro-N-(2-furylmethyl)acetamide via the KBr-pellet technique reveals key
vibrational frequencies that confirm its structure.[6]
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Table 3: Key IR Absorption Data

Wavenumber (cm~?) Intensity Assignment

~3300 Strong, Broad N-H Stretch (Amide)

~3100 Medium C-H Stretch (Aromatic - Furan)
~2950 Medium C-H Stretch (Aliphatic - CHz2)
~1650 Very Strong C=0 Stretch (Amide | band)
~1550 Strong N-H Bend (Amide Il band)
~750 Strong C-CI Stretch

Source: Data is based on typical values and available database information.[1][6]
Expert Insights:

e The Amide Signature: The two most prominent peaks in the spectrum are the C=0 stretch
(Amide ) around 1650 cm~* and the N-H bend (Amide Il) around 1550 cm~1. Their presence
is a strong confirmation of the amide functional group. The broad N-H stretching band
around 3300 cm~1 further supports this assignment.

o Trustworthiness of Data: The presence of both the Amide | and Amide Il bands provides a
self-validating system for identifying the secondary amide. The C-ClI stretch, while present,
can sometimes be difficult to assign definitively as it falls in the fingerprint region where many
other vibrations occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering clues to its structure. Using
Electron lonization (El), a common technique for small molecules, we can predict the
fragmentation pattern.

The molecular formula is C7HsCINOz2, leading to a monoisotopic mass of approximately 173.02
g/mol .[1]
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Table 4: Predicted Mass Spectrometry Data (Electron lonization)

Predicted Relative .
m/z . Assignment
Intensity (%)

173/175 High [M]* (Molecular lon)

96 Moderate [M - Cz2H:2CIO]*

81 High [CsHsO]* (Furfuryl cation)
49/51 Moderate [CHCI*

Expert Insights:

e The Molecular lon Peak: A key feature in the mass spectrum will be the molecular ion peak
[M]*. Due to the natural abundance of the chlorine isotopes (3>Cl and 3’Cl in an approximate
3:1 ratio), the molecular ion will appear as two peaks (M and M+2) at m/z 173 and 175, with
a characteristic 3:1 intensity ratio. This isotopic pattern is a definitive indicator of the
presence of one chlorine atom.

o Fragmentation Pathways: The most likely fragmentation pathway is alpha-cleavage at the C-
C bond between the furan ring and the methylene group, leading to the formation of the
highly stable furfuryl cation at m/z 81. This is often the base peak in the spectrum.

Experimental Protocols and Workflows

Acquiring high-quality, trustworthy data requires meticulous adherence to validated protocols.

Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-(2-furylmethyl)acetamide
and dissolve it in ~0.6 mL of deuterated chloroform (CDCIs) containing 0.03%
tetramethylsilane (TMS) as an internal reference standard.

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition:
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o Tune and shim the instrument to achieve optimal magnetic field homogeneity.
o Acquire a *H spectrum using a standard 30° pulse sequence.

o Acquire a 13C spectrum using a proton-decoupled sequence.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the *H spectrum by setting the TMS
peak to 0.00 ppm.

Workflow for NMR Data Acquisition and Analysis

Data Acquisition (400 MHz)

Acquire 13C FID ||
ourier Transform & Phasin,
Acquire HFID |

Dissolve in CDCI3 w/ TMS Tune & Shim Spectrometer

Calibrate to TMS (0 ppm)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Protocol: FTIR Spectroscopy (KBr Pellet)

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-
grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

Pellet Formation: Place the powder into a pellet-forming die and apply pressure (typically 8-
10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the spectrometer's sample holder.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i,

Protocol: Mass Spectrometry (El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or gas chromatography (GC-MS) inlet.

« lonization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to
induce ionization and fragmentation.

e Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: Record the abundance of each ion to generate the mass spectrum.

Conclusion

The collective evidence from H NMR, 13C NMR, IR, and MS provides an unambiguous and
robust characterization of 2-chloro-N-(2-furylmethyl)acetamide. The predicted 'H NMR
spectrum details the specific proton environments and their connectivities. The 13C NMR
confirms the presence of seven unique carbon atoms. IR spectroscopy validates the key
functional groups, particularly the secondary amide, while mass spectrometry confirms the
molecular weight and reveals a characteristic isotopic pattern for the single chlorine atom. This
comprehensive spectroscopic guide serves as an authoritative reference for researchers
engaged in the synthesis, quality control, or further development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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